molecular formula C13H13ClN4O2 B14225896 1-(2-Azido-5-chlorobenzoyl)azepan-2-one CAS No. 797751-41-8

1-(2-Azido-5-chlorobenzoyl)azepan-2-one

Katalognummer: B14225896
CAS-Nummer: 797751-41-8
Molekulargewicht: 292.72 g/mol
InChI-Schlüssel: VMSHMMKWRDMVIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Azido-5-chlorobenzoyl)azepan-2-one is a chemical compound with the molecular formula C13H12ClN3O2 It is characterized by the presence of an azido group, a chlorobenzoyl group, and an azepanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Azido-5-chlorobenzoyl)azepan-2-one typically involves the following steps:

    Formation of the Azepanone Ring: The azepanone ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an acylation reaction using 2-chlorobenzoyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Azido-5-chlorobenzoyl)azepan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The azepanone ring can be oxidized to form corresponding lactams.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of lactams.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Azido-5-chlorobenzoyl)azepan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioorthogonal reagent due to the presence of the azido group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Azido-5-chlorobenzoyl)azepan-2-one involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, while the chlorobenzoyl group can interact with biological targets through hydrophobic interactions and hydrogen bonding. The azepanone ring provides structural stability and rigidity to the molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Azido-4-chlorobenzoyl)azepan-2-one: Similar structure with a different position of the chlorine atom.

    1-(2-Azido-5-bromobenzoyl)azepan-2-one: Similar structure with a bromine atom instead of chlorine.

    1-(2-Azido-5-fluorobenzoyl)azepan-2-one: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

1-(2-Azido-5-chlorobenzoyl)azepan-2-one is unique due to the specific positioning of the azido and chlorobenzoyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various applications in scientific research.

Eigenschaften

CAS-Nummer

797751-41-8

Molekularformel

C13H13ClN4O2

Molekulargewicht

292.72 g/mol

IUPAC-Name

1-(2-azido-5-chlorobenzoyl)azepan-2-one

InChI

InChI=1S/C13H13ClN4O2/c14-9-5-6-11(16-17-15)10(8-9)13(20)18-7-3-1-2-4-12(18)19/h5-6,8H,1-4,7H2

InChI-Schlüssel

VMSHMMKWRDMVIO-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=O)N(CC1)C(=O)C2=C(C=CC(=C2)Cl)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.